Z-Arg-Leu-Val-Agly-Ile-Val-OMe
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Overview
Description
Preparation Methods
The synthesis of Z-Arg-Leu-Val-Agly-Ile-Val-OMe involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups using protecting groups such as benzyloxycarbonyl (Z). The amino acids are then sequentially coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). The final product is obtained by deprotecting the amino groups and purifying the compound using techniques like high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Z-Arg-Leu-Val-Agly-Ile-Val-OMe undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the amino acid residues, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Scientific Research Applications
Z-Arg-Leu-Val-Agly-Ile-Val-OMe has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide-based drug design.
Biology: The compound is employed in studies involving enzyme inhibition, particularly cathepsin B inhibition, which is relevant in various biological processes.
Medicine: this compound is investigated for its potential therapeutic applications in diseases where cathepsin B plays a role, such as cancer and inflammatory diseases.
Mechanism of Action
Z-Arg-Leu-Val-Agly-Ile-Val-OMe exerts its effects by selectively inhibiting cathepsin B, a cysteine protease involved in protein degradation and various cellular processes. The compound binds to the active site of cathepsin B, preventing the enzyme from cleaving its substrates. This inhibition can modulate various biological pathways, including those involved in cancer progression and inflammation .
Comparison with Similar Compounds
Z-Arg-Leu-Val-Agly-Ile-Val-OMe is unique due to its specific inhibition of cathepsin B. Similar compounds include:
Z-Arg-Leu-Val-Agly-Ile-Val-OH: This compound is similar but lacks the methyl ester group, which can affect its biological activity and stability.
Z-Arg-Leu-Val-Agly-Ile-Val-NH2: This derivative has an amide group instead of the ester group, which can influence its interaction with cathepsin B.
Z-Arg-Leu-Val-Agly-Ile-Val-OBzl: This compound has a benzyl ester group, which can alter its solubility and pharmacokinetic properties.
This compound stands out due to its potent and selective inhibition of cathepsin B, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C38H64N10O9 |
---|---|
Molecular Weight |
805.0 g/mol |
IUPAC Name |
methyl (2S)-2-[[(2S,3S)-2-[[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]carbamoylamino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C38H64N10O9/c1-10-24(8)30(33(51)45-29(23(6)7)35(53)56-9)46-37(54)48-47-34(52)28(22(4)5)44-32(50)27(19-21(2)3)42-31(49)26(17-14-18-41-36(39)40)43-38(55)57-20-25-15-12-11-13-16-25/h11-13,15-16,21-24,26-30H,10,14,17-20H2,1-9H3,(H,42,49)(H,43,55)(H,44,50)(H,45,51)(H,47,52)(H4,39,40,41)(H2,46,48,54)/t24-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
ZLXFGUGFOLETFJ-POPCVQDUSA-N |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)NNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)NNC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
enzyloxycarbonyl-arginyl-leucyl-valyl-azaglycyl-isoleucyl-valine methyl ester Z-Arg-Leu-Val-Agly-Ile-Val-OMe |
Origin of Product |
United States |
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